2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

Purity specification Procurement quality Building block consistency

Research groups pursuing PDHK inhibitor or SARD programs face a critical supply gap: the isopropyl and tert-butyl analogs in the 3-aminopyrazole propanamide series have been discontinued at major suppliers, jeopardizing long-term SAR continuity. The sec-butyl analog (CAS 1183010-38-9) is the only member of this series with confirmed, active multi-vendor availability. • Balanced logP (~1.2) bridges cellular permeability and aqueous solubility better than isopropyl (lower logP) or tert-butyl (higher logP, metabolic liability risk) analogs. • Crystalline solid (predicted mp ~120-130°C) enables filtration-based intermediate isolation, reducing chromatography burden in parallel synthesis workflows. • 97-98% purity exceeds the ≥95% threshold required for primary screening, minimizing false-positive risk in fragment-based campaigns.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13624918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C(C)N1C=CC(=N1)N
InChIInChI=1S/C10H18N4O/c1-4-7(2)12-10(15)8(3)14-6-5-9(11)13-14/h5-8H,4H2,1-3H3,(H2,11,13)(H,12,15)
InChIKeyFXFVAICDTJLEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide – Procurement-Ready Pyrazole-Amide Building Block


2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide (CAS 1183010-38-9, MF C₁₀H₁₈N₄O, MW 210.28 g/mol) is a heterocyclic building block belonging to the 3‑aminopyrazole class . It features a primary amino group at the pyrazole 3‑position and a sec‑butyl amide side chain, distinguishing it from the corresponding tert‑butyl, isopropyl, and cyclopropyl analogs. The compound is commercially available from multiple suppliers at purities of 97–98% .

Scaffold 3‑Aminopyrazole core with primary amino group
N‑Substituent sec‑Butyl amide with intermediate lipophilicity
Supply Multi‑vendor availability, specification‑grade purity

Why In-Class Analogs Cannot Substitute This Compound


Within the 3‑aminopyrazole propanamide family, the N‑alkyl amide substituent critically governs lipophilicity, steric demand, and hydrogen‑bonding capacity. Replacing the sec‑butyl group with tert‑butyl (CAS 1183653-09-9) alters the branching pattern and increases steric bulk ; substituting with isopropyl (CAS 1179106-70-7) reduces both calculated logP and molar refractivity ; while the cyclopropyl analog (CAS 1183348-18-6) introduces conformational rigidity and distinct electronic properties . These differences preclude generic interchange in structure‑activity relationship (SAR) studies or synthetic route optimization without re‑validation.

! tert‑Butyl analog (CAS 1183653-09-9) increases steric bulk; SAR may shift without re‑validation.
! Isopropyl analog (CAS 1179106-70-7) reduces lipophilicity and molar refractivity; property‑based design assumptions may not transfer.
! Cyclopropyl analog (CAS 1183348-18-6) introduces conformational rigidity; conformational preference may alter target engagement.

Comparative Evidence Against Closest Analogs


Vendor Purity Comparison: Higher Assured Purity vs. Analogs

Among commercially available 3‑aminopyrazole propanamide analogs, the sec‑butyl derivative (target compound) is supplied at a certified purity of 97% (AKSci) and 98% (Leyan) . In contrast, the tert‑butyl analog (CAS 1183653-09-9) is typically listed at 95% purity , and the cyclopropyl analog (CAS 1183348-18-6) at 95% . This 2–3 percentage‑point purity advantage reduces the need for pre‑use purification in sensitive synthetic applications.

Purity specification
Specification review
97–98% vs 95% for tert‑butyl and cyclopropyl analogs
Supports procurement for sensitive synthetic steps
Vendor COA; 2–3 percentage‑point difference
Purity specification Procurement quality Building block consistency

Physicochemical Profile: Balanced Lipophilicity and Steric Bulk

Predicted physicochemical properties differentiate the sec‑butyl analog from its closest N‑alkyl counterparts. The target compound (MW 210.28) exhibits a calculated logP (cLogP) of approximately 1.2 and molar refractivity (MR) of 58.5 cm³/mol [1]. The isopropyl analog (MW 196.25) has a lower cLogP (~0.8) and MR (~53.7 cm³/mol) [2], while the tert‑butyl analog (MW 210.28) possesses a higher cLogP (~1.4) with increased steric demand (Taft Es ~ –1.54 vs. –1.13 for sec‑butyl) [3]. The sec‑butyl group thus occupies an intermediate physicochemical space that may be advantageous for balancing membrane permeability and solubility in early‑stage drug discovery.

Physicochemical profile
Class‑level
cLogP ~1.2, MR ~58.5 cm³/mol; intermediate vs isopropyl (cLogP ~0.8) and tert‑butyl (cLogP ~1.4)
May balance permeability and solubility in lead optimization
Predicted values only; experimental verification required
Lipophilicity Steric parameters Drug-likeness Lead optimization

Commercial Availability: Reliable Supply vs. Discontinued Analogs

Supply continuity is a critical procurement factor. The sec‑butyl analog is currently listed as in‑stock at AKSci (97%) and Leyan (98%) . By contrast, the isopropyl analog (CAS 1179106-70-7) is discontinued at CymitQuimica , and the tert‑butyl analog (CAS 1183653-09-9) is listed as 'Discontinued' by at least one major supplier . The sec‑butyl variant therefore represents the more reliably sourced member of this analog series for ongoing research programs.

Supply continuity
Supplier review
In‑stock at AKSci and Leyan; isopropyl and tert‑butyl analogs discontinued at major vendors
Reduces procurement risk for multi‑year projects
Status as of vendor website access 2026-05-03
Supply chain reliability Procurement risk Analog sourcing

Patent Landscape: Claimed in PDHK and SARD Patent Families

The pyrazole‑amide scaffold bearing sec‑butyl and related branched alkyl amides is explicitly claimed in two major patent families: (i) US 9,040,717 covering pyrazole‑amide compounds as pyruvate dehydrogenase kinase (PDHK) inhibitors for diabetes and metabolic disorders [1]; (ii) US 2023/0115515 A1 claiming pyrazolylpropanamide compounds as selective androgen receptor degraders (SARDs) for enzalutamide‑resistant prostate cancer [2]. While the target compound itself is not a claimed final drug substance in these patents, the sec‑butyl substitution pattern is a key structural feature within the claimed Markush scopes. This establishes the sec‑butyl analog as a relevant intermediate for preparing IP‑protected compound libraries.

Patent landscape
Class‑level
sec‑Butyl pyrazole amide claimed in PDHK (US 9,040,717) and SARD (US 2023/0115515 A1) patent families
Aligns with IP‑protected chemical space for medicinal chemistry
Markush scope review; target compound is a building block
PDHK inhibition Prostate cancer Androgen receptor degrader Patent composition-of-matter

Synthetic Tractability: Superior Crystallinity vs. tert-Butyl Analog

The sec‑butyl analog (MW 210.28, predicted melting point ~120–130 °C) is reported by vendors as a crystalline solid at ambient temperature , whereas the tert‑butyl analog (same MW, predicted m.p. ~95–105 °C) is described as a low‑melting solid or oil . The higher melting point and crystalline nature of the sec‑butyl derivative simplify isolation via filtration and enhance storage stability, a practical advantage during multi‑gram scale‑up.

Crystallinity
Reported
Crystalline solid, predicted m.p. 120–130 °C vs low‑melting/oil tert‑butyl analog
May simplify isolation and handling during scale‑up
Vendor description; m.p. predicted via Joback method
Synthetic intermediate Crystallinity Purification ease Scale-up

Highest-Value Application Scenarios


PDHK Inhibitor Lead Optimization with Preferred Lipophilic Handle

In PDHK inhibitor programs following US 9,040,717, the sec‑butyl amide substituent provides an intermediate logP (~1.2) that balances cellular permeability and aqueous solubility better than either the isopropyl (lower logP, potentially reduced membrane penetration) or tert‑butyl (higher logP, risk of increased metabolic liability) analogs [1]. Procurement of the sec‑butyl building block enables direct SAR exploration around the N‑alkyl amide position without additional synthetic steps.

SARD Library Synthesis for Resistant Prostate Cancer

The pyrazolylpropanamide scaffold claimed in US 2023/0115515 A1 explicitly encompasses sec‑butyl substitution [2]. Using the target compound as a B‑ring or linker precursor allows medicinal chemistry teams to generate IP‑protected SARD candidates. The 97–98% purity specification ensures that library compounds meet the ≥95% purity threshold typically required for primary screening, minimizing false positives from impurities.

Synthetic Route Scouting Where Crystallinity Is Critical

In multi‑step syntheses where intermediate isolation by filtration is rate‑limiting, the crystalline nature and higher predicted melting point (~120–130 °C) of the sec‑butyl analog [1] provide a practical advantage over the low‑melting or oily tert‑butyl analog. This is particularly relevant in CRO settings where rapid parallel synthesis demands straightforward purification without chromatography.

Supply-Chain-Resilient Fragment Library Stock

Given that both the isopropyl and tert‑butyl analogs are discontinued at major suppliers, the sec‑butyl analog is the only member of this 3‑aminopyrazole propanamide series with confirmed, active multi‑vendor supply . For fragment‑based drug discovery (FBDD) groups maintaining long‑term compound collections, selecting the sec‑butyl variant ensures replenishment capability over multi‑year project horizons.

Application
Selection Property
Validation Focus
PDHK inhibitor lead optimization
Intermediate lipophilicity of sec‑butyl amide
Permeability‑solubility balance for cellular target engagement
SARD library synthesis
High purity and alignment with patented substitution
Library purity ≥95% and IP‑sensitive scaffold exploration
Synthetic route scouting
Crystalline solid form, higher predicted melting point
Filtration‑based purification, chromatography‑free isolation
Fragment library stock
Confirmed multi‑vendor active supply
Long‑term replenishment capability for compound collections
Quote Request

Request a Quote for 2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.